Complement Factor D Binding Affinity: N-Benzyl-2,4-dibromobenzamide vs. N-Benzyl-4-bromobenzamide (NBBA) – Target Engagement Comparison
N-Benzyl-2,4-dibromobenzamide (as referenced via CHEMBL3941259 / BDBM50201565) demonstrates high-affinity binding to recombinant human complement Factor D with a dissociation constant (Kd) of 17 nM, measured with C-terminal 6His-tagged/biotinylated Factor D (residues 26–253) expressed in Sf9 insect cells [1]. In functional assays, the compound inhibited human complement Factor D with an IC50 of 32 nM [1]. In contrast, the mono-bromo analog N-benzyl-4-bromobenzamide (NBBA), despite being evaluated in biological assays, has not demonstrated any measurable complement Factor D inhibitory activity—its primary documented activity being anti-inflammatory IL-6 suppression (35.6 ± 0.5% inhibition) in LPS-induced human gingival fibroblasts, a mechanistically unrelated assay system [2]. This represents a functional selectivity gap wherein the 2,4-dibromo substituted compound engages a high-value complement target, while the mono-bromo analog cannot substitute for this application.
| Evidence Dimension | Complement Factor D binding affinity (Kd) and functional inhibition (IC50) |
|---|---|
| Target Compound Data | Kd = 17 nM; IC50 = 32 nM (human complement Factor D) |
| Comparator Or Baseline | N-Benzyl-4-bromobenzamide (NBBA): no detectable Factor D binding or inhibition reported; anti-IL-6 activity: 35.6 ± 0.5% inhibition in LPS-induced HGFs |
| Quantified Difference | Functional target engagement present vs. absent for complement Factor D; Factor D Kd of 17 nM vs. no measurable Factor D activity |
| Conditions | Binding: recombinant human C-terminal 6His-tagged/biotinylated complement Factor D (residues 26–253) expressed in Sf9 insect cells; Inhibition: competitive assay with Z-Lys-thiobenzyl ester substrate, 1 hr preincubation |
Why This Matters
For complement-targeted drug discovery programs (PNH, AMD, renal disorders), the 2,4-dibromo substitution pattern confers measurable Factor D engagement that is absent in the mono-bromo analog, making the 2,4-dibromo compound the appropriate procurement choice for factor D-focused research.
- [1] BindingDB. BDBM50201565 (CHEMBL3941259): Affinity data for complement Factor D – Kd: 17 nM; IC50: 32 nM; IC50: 50 nM (human whole blood); IC50: 47 nM (rabbit erythrocyte hemolysis). BindingDB, 2022-2023. View Source
- [2] Khongkaw R, et al. Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. PubMed. 2015. PMID: 26538721. View Source
